molecular formula C17H20ClN5O2 B5513558 3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5513558
M. Wt: 361.8 g/mol
InChI Key: DECJDTQZCNIPQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical procedures aimed at integrating various functional groups to achieve the desired molecular structure. For example, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for their biological activity, indicating the complexity and versatility of synthesizing related compounds (Kato et al., 1992). Another approach involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, showcasing alternative synthetic pathways (Kuznetsov et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the molecular interactions that dictate its chemical behavior. For instance, the crystal structure of a similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was determined to understand its inhibitory capacity against cancer cell lines (Ji et al., 2018).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. The synthesis and reactivity of these compounds are explored through their interactions with different chemical reagents, leading to the formation of new compounds with distinct properties and potential applications. For example, the synthesis of pyrido[3,4-d]pyrimidines by condensation showcases the reactivity of similar compounds in forming more complex structures (Kuznetsov et al., 2007).

Scientific Research Applications

Antidepressant Synthesis

A study by Donskaya et al. (2004) discusses the synthesis of an antidepressant, befol, which involves the interaction of benzamide derivatives with morpholine, a structural component also present in the query compound. This research highlights the chemical's role in producing pharmaceuticals aimed at treating depression (Donskaya et al., 2004).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which include morpholine and pyrimidine moieties. These compounds exhibited significant anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of chemicals with similar structures (Abu‐Hashem et al., 2020).

Antitumor Activity

Ji et al. (2018) synthesized a compound featuring a morpholino group that showed distinct inhibitory capacity against cancer cell proliferation. This study presents the compound's application in cancer research and its potential as an antitumor agent (Ji et al., 2018).

Gastroprokinetic Agents

Morie et al. (1995) explored a series of benzamides with morpholine and pyrimidine structures for their gastroprokinetic activity, highlighting the compound's application in treating gastrointestinal motility disorders (Morie et al., 1995).

Imaging Agents for Parkinson's Disease

Wang et al. (2017) developed an imaging agent for detecting LRRK2 enzyme activity in Parkinson's disease, utilizing a structure that includes pyrimidine and morpholine. This underscores the compound's role in neurodegenerative disease research and diagnosis (Wang et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for this specific compound is not available in the current resources .

properties

IUPAC Name

3-chloro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c18-14-3-1-2-13(10-14)17(24)20-5-4-19-15-11-16(22-12-21-15)23-6-8-25-9-7-23/h1-3,10-12H,4-9H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJDTQZCNIPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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